molecular formula C22H19Cl2N3O4S B5522897 N-({N'-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

N-({N'-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE

Cat. No.: B5522897
M. Wt: 492.4 g/mol
InChI Key: HAFLNSLWNYEJAR-AFUMVMLFSA-N
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Description

N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a hydrazinecarbonyl group, a methoxylated phenyl ring, and a benzenesulfonamide moiety. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE typically involves a multi-step process. One common method includes the condensation of 2,6-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a benzenesulfonamide derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its unique structure allows it to participate in a variety of chemical transformations.

Biology: In biological research, N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

  • N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-HYDROXYPHENYL)BENZENESULFONAMIDE
  • N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-CHLOROPHENYL)BENZENESULFONAMIDE

Uniqueness: The uniqueness of N-({N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE lies in its specific substitution pattern and the presence of both hydrazinecarbonyl and benzenesulfonamide groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O4S/c1-31-17-12-10-16(11-13-17)27(32(29,30)18-6-3-2-4-7-18)15-22(28)26-25-14-19-20(23)8-5-9-21(19)24/h2-14H,15H2,1H3,(H,26,28)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLNSLWNYEJAR-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NN=CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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